Ethyl Mycophenolate

Pharmaceutical Analysis Reference Standards Quality Control

Procure Ethyl Mycophenolate (CAS 32483-51-5) as a high-purity analytical reference standard for Mycophenolate Mofetil (MMF) impurity profiling. Unlike the therapeutic prodrug MMF, this ethyl ester derivative is essential for HPLC/LC-MS method validation, forced degradation studies, and QC batch release testing per ICH Q2(R1) and Q3A/B guidelines. Ensure regulatory compliance by selecting this well-characterized standard for accurate identification and quantification of related substances. Verify purity and storage conditions before purchase to prevent analytical errors and material waste.

Molecular Formula C19H24O6
Molecular Weight 348.4 g/mol
CAS No. 32483-51-5
Cat. No. B3125441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Mycophenolate
CAS32483-51-5
Molecular FormulaC19H24O6
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C
InChIInChI=1S/C19H24O6/c1-5-24-15(20)9-7-11(2)6-8-13-17(21)16-14(10-25-19(16)22)12(3)18(13)23-4/h6,21H,5,7-10H2,1-4H3/b11-6+
InChIKeyCUWYKVMNNGRAOW-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Mycophenolate (CAS 32483-51-5): A Critical Reference Standard for Mycophenolate Mofetil Impurity Profiling


Ethyl Mycophenolate (CAS 32483-51-5), also known as Mycophenolic acid ethyl ester, is the ethyl ester derivative of the immunosuppressant mycophenolic acid (MPA) . This compound is chemically distinguished from the widely prescribed prodrug Mycophenolate Mofetil (MMF) by its simple ethyl ester side chain, in contrast to MMF's morpholinoethyl ester group . Ethyl Mycophenolate is primarily recognized in pharmaceutical sciences not as a therapeutic agent, but as a potential process-related impurity and/or degradation product identified in the commercial synthesis and formulation of MMF [1]. Its primary procurement value lies in its essential role as a highly characterized analytical reference standard, which is crucial for quality control (QC), analytical method development, and stability studies, as mandated by global pharmacopoeial and regulatory standards [2].

Why MPA Analogs Like Ethyl Mycophenolate Cannot Be Substituted for Therapeutic Prodrugs


A common procurement error is conflating Ethyl Mycophenolate with the therapeutic prodrug Mycophenolate Mofetil (MMF) or the active metabolite Mycophenolic Acid (MPA). These compounds are not interchangeable. Ethyl Mycophenolate's simple ethyl ester structure is fundamentally different from the 2-morpholinoethyl ester group of MMF . This structural divergence critically alters the compound's intended function; while MMF is a prodrug engineered for efficient in vivo hydrolysis to MPA for immunosuppression, Ethyl Mycophenolate is an impurity marker, not a validated therapeutic agent [1]. Assuming functional equivalence without verifying the specific application—whether it is an in vivo therapeutic study or an analytical quality control test—can lead to invalid research outcomes, failed regulatory audits, and significant material waste. Its designated role is as an analytical tool, not a therapeutic substitute [2].

Quantitative Evidence for Procuring Ethyl Mycophenolate (CAS 32483-51-5) as a Reference Standard


Structural Divergence Drives Distinct Analytical Utility: Ethyl Mycophenolate vs. Mycophenolate Mofetil

Ethyl Mycophenolate's differentiation from the API Mycophenolate Mofetil (MMF) is defined by its distinct chemical structure, which is the primary basis for its utility as an analytical reference standard. Unlike MMF, which possesses a 2-morpholinoethyl ester group, Ethyl Mycophenolate contains only a simple ethyl ester. This results in a significantly different molecular formula (C19H24O6 vs. C23H31NO7) and a much lower molecular weight (348.39 g/mol vs. 433.50 g/mol) . This structural difference ensures it can be chromatographically resolved from the main API and other known impurities, making it essential for method validation and quality control [1].

Pharmaceutical Analysis Reference Standards Quality Control Mass Spectrometry

Defined Role as an Impurity Marker: Differentiating Analytical Utility from Therapeutic Activity

Ethyl Mycophenolate is explicitly characterized and identified in peer-reviewed literature as a process-related substance and/or degradation product in the synthesis of Mycophenolate Mofetil (MMF). A comprehensive study by Lu et al. (2019) used LC-Q-TOF-MS to separate and identify a total of 15 such impurities in MMF, with Ethyl Mycophenolate being among them [1]. This is in direct contrast to the parent compound MMF, which is the intended active pharmaceutical ingredient (API) [2]. This establishes the compound's unambiguous role as an impurity marker.

Process Chemistry Degradation Chemistry Regulatory Compliance Pharmacopoeia

High-Purity Material Meets Regulatory Standards for Analytical Applications

For its designated application as an analytical reference standard, Ethyl Mycophenolate is supplied at a high level of purity. Commercial offerings from specialist vendors adhere to stringent regulatory guidelines, including those established by major pharmacopoeias such as the USP, EP, and BP . The material is typically provided with a purity of ≥95% as verified by HPLC, and is accompanied by a comprehensive Structure Elucidation Report (SER) to ensure its identity and reliability for analytical purposes [1].

Analytical Chemistry GMP Manufacturing Method Validation Quality Assurance

Lack of Potent IMPDH Inhibition Differentiates Ethyl Mycophenolate from the Active Moiety MPA

The therapeutic activity of MMF and Mycophenolate Sodium relies on their rapid in vivo conversion to the active metabolite Mycophenolic Acid (MPA), a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). MPA has reported IC50 values of 39 nM and 27 nM for IMPDH I and II, respectively [1]. Ethyl Mycophenolate, as a simple ethyl ester, is not designed or validated as a prodrug and there is no direct quantitative evidence of comparable IMPDH inhibition. Available data suggests it lacks this activity .

Enzymology Immunosuppression Prodrug Metabolism Structure-Activity Relationship

Primary Research and Industrial Scenarios for Procuring Ethyl Mycophenolate


Analytical Method Development and Validation for MMF API and Drug Products

Ethyl Mycophenolate is an essential reference standard for developing and validating robust analytical methods, such as HPLC and LC-MS, for the detection and quantification of related substances in Mycophenolate Mofetil (MMF) drug substance and formulated products. Its well-defined structure and commercial availability at high purity make it indispensable for establishing system suitability, determining relative response factors, and assessing method specificity, linearity, and accuracy, as outlined in regulatory guidance like ICH Q2(R1) [1].

Quality Control (QC) Release and Stability Testing of MMF

In QC and GMP manufacturing environments, Ethyl Mycophenolate is used as a reference marker for routine batch release testing and stability studies of MMF. By comparing the impurity profile of manufactured lots against this known standard, QC chemists can ensure that levels of this process-related impurity remain within established acceptance criteria throughout the product's shelf life, as mandated by pharmacopoeial monographs and ICH Q3A/Q3B guidelines [2].

Forced Degradation Studies to Elucidate MMF Stability Pathways

This compound is a critical tool in forced degradation (stress) studies designed to understand the intrinsic stability of the MMF molecule. As identified in the work by Lu et al. (2019), Ethyl Mycophenolate is a known degradation product. By using its analytical standard, researchers can accurately track the formation of this degradant under various stress conditions (e.g., acid, base, heat, oxidation), which is essential for establishing the drug's degradation pathways and developing stability-indicating methods [1].

Research into Biosynthetic Pathways of Mycophenolic Acid Derivatives

Beyond pharmaceutical QC, Ethyl Mycophenolate can serve as a reference standard in natural product chemistry and microbiology research focused on the biosynthesis of MPA by Penicillium brevicompactum. Its presence and quantification in fermentation broths can provide insights into the activity of specific esterases or the metabolic flux within the biosynthetic gene cluster, furthering understanding of how this important class of secondary metabolites is produced .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl Mycophenolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.